molecular formula C22H20F3N3O2S B2524139 N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896367-13-8

N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2524139
CAS RN: 896367-13-8
M. Wt: 447.48
InChI Key: VEWRYRKSTUVKKZ-UHFFFAOYSA-N
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Description

The compound N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a chemical entity that appears to be a derivative of oxalamide. Oxalamides are compounds characterized by the presence of a carbonyl group linked to two amide groups. The specific structure of this compound suggests it has a complex aromatic system with potential biological activity, given the presence of a thiazole ring and a trifluoromethyl group, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related oxalamide compounds has been reported using a novel one-pot synthetic approach. This method involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence, leading to the formation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . Although the specific synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is not detailed, the described methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques would be essential in determining the structure of N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of oxalamide derivatives can be influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. The trifluoromethyl group is known for its electron-withdrawing properties, which could affect the reactivity of the thiazole ring in the molecule. The synthesis of related compounds involves the reaction of acylazides with amino-thiadiazoles , suggesting that similar reactive intermediates might be involved in the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide would likely include a solid state at room temperature, given the molecular complexity and the presence of aromatic systems. The solubility in organic solvents and water would depend on the functional groups present. The compound's melting point, boiling point, and stability could be inferred from related oxalamide derivatives, which typically exhibit high thermal stability due to the robustness of the amide bond .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds often involves complex reactions that yield potential therapeutic agents. For instance, derivatives of celecoxib, synthesized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcase the versatility of similar compounds in drug development (Ş. Küçükgüzel et al., 2013). These compounds' structure-activity relationships help in understanding how modifications in their chemical structures could impact their biological activities.
  • The novel synthesis methods also highlight the compound's role in creating new molecules with significant biological activities. This includes reactions with thiourea and other agents to produce compounds with potential pharmaceutical applications, as explored through various synthetic routes (I. V. Ledenyova et al., 2018).

Potential Therapeutic Applications

  • Some derivatives exhibit significant anticancer activities, suggesting the compound's framework could be beneficial in developing new cancer therapies. Research on heterocyclic compounds based on similar chemical structures has shown promising anticancer potential (N. Metwally et al., 2016).
  • Furthermore, the synthesis and herbicidal activities of related compounds indicate potential applications in agricultural science. These studies demonstrate the chemical's versatility, extending its use beyond pharmaceuticals into areas like pest management (Liang Fu-b, 2014).

Other Applications

  • The compound and its derivatives are also studied for their roles in materials science, particularly in the development of molecular wires and conjugated polymers. These materials are pivotal for advancing electronic and optoelectronic devices, highlighting the compound's contribution to technological innovation (Changsheng Wang et al., 2006).

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c1-13-3-4-14(2)18(11-13)28-20(30)19(29)26-10-9-17-12-31-21(27-17)15-5-7-16(8-6-15)22(23,24)25/h3-8,11-12H,9-10H2,1-2H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWRYRKSTUVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

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